2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of a chloromethyl group and six fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane typically involves the halogenation of a suitable precursor. One common method is the reaction of a pentane derivative with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield alcohols, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with fluorine-containing active ingredients.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,1,1-trifluoropropane: Similar structure but with fewer fluorine atoms.
2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane: Similar structure with a shorter carbon chain.
2-(Chloromethyl)-1,1,1,4,4,4-hexafluorobutane: Similar structure with a different carbon chain length.
Uniqueness
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane is unique due to its specific arrangement of fluorine atoms and the length of its carbon chain. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for specialized applications.
Properties
CAS No. |
59414-99-2 |
---|---|
Molecular Formula |
C6H7ClF6 |
Molecular Weight |
228.56 g/mol |
IUPAC Name |
2-(chloromethyl)-1,1,1,5,5,5-hexafluoropentane |
InChI |
InChI=1S/C6H7ClF6/c7-3-4(6(11,12)13)1-2-5(8,9)10/h4H,1-3H2 |
InChI Key |
HJUFAHHMPZFLOO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.